4-(Oxan-2-yloxy)piperidine
Description
4-(Oxan-2-yloxy)piperidine is a piperidine derivative featuring a tetrahydropyran (oxane) ether substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of piperidine scaffolds, which are common in bioactive molecules.
Properties
CAS No. |
93343-04-5 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)piperidine |
InChI |
InChI=1S/C10H19NO2/c1-2-8-12-10(3-1)13-9-4-6-11-7-5-9/h9-11H,1-8H2 |
InChI Key |
RYHXNWSOYYDHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Heterocyclic Ethers
- 4-(Tetrahydro-2H-pyran-4-yl)piperidine (CAS: 263393-50-6): This analog replaces the oxane-2-yloxy group with a tetrahydropyran-4-yl substituent. The spatial orientation of the oxane ring (4-position vs. Molecular formula: C₁₀H₁₉NO .
- 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8):
A closely related compound with an additional methylene spacer between the piperidine and oxane rings. This modification increases flexibility, which may reduce target selectivity compared to 4-(oxan-2-yloxy)piperidine .
Piperidine vs. Morpholine/Piperazine Analogs
Evidence from EP2 receptor modulator studies highlights critical differences:
- Piperidine-containing benzamides (e.g., CID890517): Demonstrated potent EP2 receptor potentiation (fold shift of PGE2 EC50 = 5.2). The piperidine ring’s basic nitrogen is essential for activity, as morpholine or piperazine substitutions (e.g., TG6–268) abolished potency .
- Morpholine-containing pyrimidines (e.g., CID2992168): Exhibited superior EP2 activity (fold shift = 6.8) compared to piperidine analogs, suggesting that oxygen’s electronegativity in morpholine enhances receptor interactions in certain scaffolds .
Natural Piperidine Derivatives
Natural products like piperine and 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine (isolated from Piper nigrum roots) share the piperidine core but feature unsaturated side chains.
Structural and Functional Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
